molecular formula C19H17NO4S B2877176 3-(1,3-Benzothiazol-2-yl)-4-(3,4-dimethoxyphenyl)but-3-enoic acid CAS No. 748786-59-6

3-(1,3-Benzothiazol-2-yl)-4-(3,4-dimethoxyphenyl)but-3-enoic acid

Cat. No. B2877176
CAS RN: 748786-59-6
M. Wt: 355.41
InChI Key: GXGTZVWKVFYSFS-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-yl)-4-(3,4-dimethoxyphenyl)but-3-enoic acid, also known as DMXAA, is a small molecule that has been found to have potential applications in cancer treatment. It was first synthesized in the early 2000s and has since been the subject of numerous scientific studies.

Mechanism of Action

The mechanism of action of 3-(1,3-Benzothiazol-2-yl)-4-(3,4-dimethoxyphenyl)but-3-enoic acid is not fully understood. It is believed to activate the immune system and stimulate the production of cytokines, which are proteins that regulate the immune response. 3-(1,3-Benzothiazol-2-yl)-4-(3,4-dimethoxyphenyl)but-3-enoic acid has also been found to inhibit the formation of new blood vessels in tumors, which can limit their growth.
Biochemical and Physiological Effects:
3-(1,3-Benzothiazol-2-yl)-4-(3,4-dimethoxyphenyl)but-3-enoic acid has been found to have several biochemical and physiological effects. It has been shown to increase the production of cytokines, such as interleukin-6 and tumor necrosis factor-alpha. 3-(1,3-Benzothiazol-2-yl)-4-(3,4-dimethoxyphenyl)but-3-enoic acid has also been found to increase the levels of reactive oxygen species, which can induce cell death. In addition, 3-(1,3-Benzothiazol-2-yl)-4-(3,4-dimethoxyphenyl)but-3-enoic acid has been found to inhibit the growth of new blood vessels in tumors.

Advantages and Limitations for Lab Experiments

3-(1,3-Benzothiazol-2-yl)-4-(3,4-dimethoxyphenyl)but-3-enoic acid has several advantages for lab experiments. It is a small molecule that is relatively easy to synthesize and purify. 3-(1,3-Benzothiazol-2-yl)-4-(3,4-dimethoxyphenyl)but-3-enoic acid has also been shown to be effective in animal models, which can provide valuable insights into its potential applications in cancer treatment. However, there are also limitations to using 3-(1,3-Benzothiazol-2-yl)-4-(3,4-dimethoxyphenyl)but-3-enoic acid in lab experiments. It has a short half-life and can be rapidly metabolized in vivo. 3-(1,3-Benzothiazol-2-yl)-4-(3,4-dimethoxyphenyl)but-3-enoic acid has also been found to have variable efficacy in different tumor types.

Future Directions

There are several future directions for research on 3-(1,3-Benzothiazol-2-yl)-4-(3,4-dimethoxyphenyl)but-3-enoic acid. One area of research is to identify the optimal dosing regimen for 3-(1,3-Benzothiazol-2-yl)-4-(3,4-dimethoxyphenyl)but-3-enoic acid in cancer treatment. Another area of research is to investigate the potential applications of 3-(1,3-Benzothiazol-2-yl)-4-(3,4-dimethoxyphenyl)but-3-enoic acid in combination therapy with other cancer treatments, such as radiation therapy and chemotherapy. Additionally, further research is needed to understand the mechanism of action of 3-(1,3-Benzothiazol-2-yl)-4-(3,4-dimethoxyphenyl)but-3-enoic acid and its effects on the immune system. Finally, research is needed to identify biomarkers that can predict the efficacy of 3-(1,3-Benzothiazol-2-yl)-4-(3,4-dimethoxyphenyl)but-3-enoic acid in different tumor types.

Synthesis Methods

The synthesis of 3-(1,3-Benzothiazol-2-yl)-4-(3,4-dimethoxyphenyl)but-3-enoic acid involves several steps. The first step is the condensation of 3,4-dimethoxybenzaldehyde and 2-aminothiophenol to form 3-(2-aminothiazol-4-yl)-4,5-dimethoxybenzaldehyde. This is then reacted with 3-bromopropenoic acid to form 3-(1,3-benzothiazol-2-yl)-4-(3,4-dimethoxyphenyl)but-3-enoic acid. The final product is then purified using column chromatography.

Scientific Research Applications

3-(1,3-Benzothiazol-2-yl)-4-(3,4-dimethoxyphenyl)but-3-enoic acid has been found to have potential applications in cancer treatment. It has been shown to induce tumor necrosis and inhibit tumor growth in animal models. 3-(1,3-Benzothiazol-2-yl)-4-(3,4-dimethoxyphenyl)but-3-enoic acid has also been found to enhance the effects of radiation therapy and chemotherapy. Clinical trials have been conducted to test the efficacy of 3-(1,3-Benzothiazol-2-yl)-4-(3,4-dimethoxyphenyl)but-3-enoic acid in cancer treatment, but the results have been mixed.

properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-4-(3,4-dimethoxyphenyl)but-3-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4S/c1-23-15-8-7-12(10-16(15)24-2)9-13(11-18(21)22)19-20-14-5-3-4-6-17(14)25-19/h3-10H,11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXGTZVWKVFYSFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(CC(=O)O)C2=NC3=CC=CC=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzothiazol-2-yl-4-(3,4-dimethoxy-phenyl)-but-3-enoic acid

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